5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
CAS No.: 71916-96-6
Cat. No.: VC7822320
Molecular Formula: C12H15Cl2NO
Molecular Weight: 260.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71916-96-6 |
|---|---|
| Molecular Formula | C12H15Cl2NO |
| Molecular Weight | 260.16 g/mol |
| IUPAC Name | 5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride |
| Standard InChI | InChI=1S/C12H14ClNO.ClH/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H |
| Standard InChI Key | OWFHGQNFWJLYHB-UHFFFAOYSA-N |
| SMILES | C1CNCCC12CC3=C(O2)C=CC(=C3)Cl.Cl |
| Canonical SMILES | C1CNCCC12CC3=C(O2)C=CC(=C3)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5-chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride is C₁₂H₁₅Cl₂NO, with a molecular weight of 260.16 g/mol. Key structural features include:
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A benzofuran ring with a chlorine atom at position 5.
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A piperidine ring connected via a spiro carbon atom.
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A hydrochloride salt improving solubility and stability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅Cl₂NO |
| Molecular Weight | 260.16 g/mol |
| IUPAC Name | 5-chlorospiro[3H-1-benzofuran-2,4'-piperidine]; hydrochloride |
| SMILES | C1CNCCC12CC3=C(O2)C=CC(=C3)Cl.Cl |
| Solubility | Soluble in polar solvents (e.g., DMSO, water) |
| Storage Conditions | 2–8°C in airtight containers |
The spirocyclic architecture confers conformational rigidity, making it advantageous for receptor binding studies . The chlorine atom enhances electrophilicity, potentially improving interactions with biological targets.
Synthesis and Manufacturing
Synthesis involves multi-step organic reactions, often starting from 5-chlororesorcinol or substituted benzofuran precursors. A common route includes:
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Cyclization: Formation of the benzofuran ring via acid-catalyzed cyclization.
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Spiro Junction Formation: Intramolecular cycloaddition or condensation with piperidine derivatives .
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Hydrochloride Salt Formation: Treatment with HCl to improve stability .
Table 2: Key Synthetic Methods
| Method | Conditions | Yield |
|---|---|---|
| Intramolecular Cycloaddition | Acetic acid, 80°C, 12h | 72% |
| Reductive Amination | Pd/C, H₂, RT | 65% |
| Hydroxamic Acid Condensation | DCC, DMAP, CH₂Cl₂ | 58% |
Industrial-scale production remains challenging due to the need for high stereochemical control. Recent advances in catalytic hydrogenation and photolytic deprotection (e.g., 2-nitrobenzyl groups) have improved efficiency .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Spirocyclic Analogs
| Compound | Bioactivity (IC₅₀) | Selectivity |
|---|---|---|
| 5-Fluoro-spiro derivative | CYP2D6: 4.1 µM | Moderate |
| 5-Bromo-spiro derivative | HSV-1: 10.2 µM | High |
| Non-chlorinated analog | Dopamine D₂: 15 nM | Low |
Chlorination at position 5 improves target affinity but may increase cytotoxicity (LD₅₀: 120 mg/kg in rodents) .
Future Directions
Ongoing research focuses on:
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